N-(4-amino-3-methoxyphenyl)methanesulfonamide

Vue d'ensemble

Description

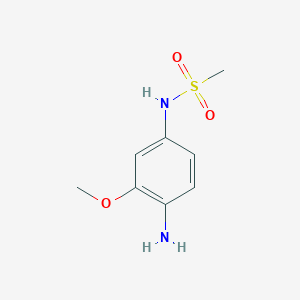

N-(4-amino-3-methoxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(4-amino-3-methoxyphenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfonic acids, oxidized derivatives.

Reduction: Amines, reduced derivatives.

Substitution: Substituted phenylmethanesulfonamides.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It is utilized in developing new chemical reactions and methodologies that expand the toolkit available to organic chemists.

- Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, facilitating transformations that lead to valuable products in both academic and industrial settings.

Biology

- Enzyme Inhibition Studies : N-(4-amino-3-methoxyphenyl)methanesulfonamide is instrumental in studying enzyme inhibition, particularly regarding topoisomerases, which are essential for DNA replication and transcription. Its ability to intercalate into DNA disrupts these processes, making it a valuable tool for investigating cellular mechanisms .

- Biological Pathway Probing : The compound acts as a probe for studying biological pathways, helping researchers understand interactions between proteins and nucleic acids.

Medicine

- Anticancer Research : There is ongoing investigation into the potential of this compound as an anticancer agent. Its mechanism involves binding to DNA and inhibiting enzymes critical for cancer cell proliferation, which may lead to apoptosis in malignant cells .

- Anti-inflammatory Properties : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases.

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, this compound is used as an intermediate in synthesizing various specialty chemicals. Its unique properties allow it to be tailored for specific applications within chemical manufacturing processes.

Biological Activities

The compound exhibits several significant biological activities:

- DNA Intercalation : It intercalates between DNA base pairs, disrupting replication and transcription processes. This property underlies its potential antitumor effects by interfering with cellular metabolism.

- Enzyme Interaction : this compound binds to topoisomerases, inhibiting their activity and leading to increased levels of covalent enzyme-cleaved DNA complexes, enhancing cytotoxic effects against cancer cells .

- Modulation of Signaling Pathways : The compound can influence cellular signaling pathways that affect cell growth and differentiation, further broadening its application in biological research.

Anticancer Activity

A study exploring the anticancer potential of this compound revealed that it effectively inhibits cancer cell lines by inducing apoptosis through its action on topoisomerases. The results indicated a significant decrease in cell viability at specific concentrations, suggesting its promise as a therapeutic agent against various cancers .

Enzyme Inhibition Research

Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit human topoisomerase IIα and IIβ. The study highlighted its role as a topoisomerase poison, increasing levels of covalent enzyme-cleaved DNA complexes and showcasing its potential utility in cancer treatment protocols .

Mécanisme D'action

The mechanism of action of N-(4-amino-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

- N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride

- N-(4-cyanophenyl)methanesulfonamide

- N-(4-hydroxyphenyl)methanesulfonamide

- N-(4-methylphenyl)methanesulfonamide

Uniqueness: this compound is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Activité Biologique

N-(4-amino-3-methoxyphenyl)methanesulfonamide, a compound with the molecular formula C₈H₁₂N₂O₃S, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Weight : 216.26 g/mol

- Solubility : The compound is soluble in water, particularly in its hydrochloride form, enhancing its bioavailability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- DNA Intercalation : The compound can intercalate into DNA, disrupting the helical structure and affecting DNA-related processes. This interaction can inhibit DNA-related enzymes, influencing gene expression and cellular metabolism .

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to increased levels of covalent enzyme-cleaved DNA complexes, enhancing cytotoxic effects against cancer cells .

- Cellular Effects : The compound influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. Its interactions with proteins and other biomolecules make it a valuable tool in biochemical research.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies show that it can induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

- Potential Anti-inflammatory Effects : Due to its structural similarities to known anti-inflammatory agents, this compound may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

Synthesis and Research Applications

This compound is synthesized through the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This synthesis is typically conducted under controlled conditions to ensure high yields and purity .

In research settings, the compound is utilized as a building block for synthesizing more complex molecules. Its role in studying enzyme inhibition and protein interactions makes it particularly valuable in medicinal chemistry and pharmacology.

Propriétés

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUZJVHYAAMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302825 | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-06-7 | |

| Record name | 57165-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide?

A1: While the provided abstracts don't detail the full synthesis of this compound, one abstract describes the synthesis of a direct precursor, N-(4-amino-2-methoxyphenyl)acetamide []. This compound is produced via the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst in an ethanol solution under a hydrogen atmosphere []. The crystallization of N-(4-amino-2-methoxyphenyl)acetamide is achieved using ethylacetoacetate []. This information suggests that the synthesis of this compound likely involves further modification of this precursor molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.